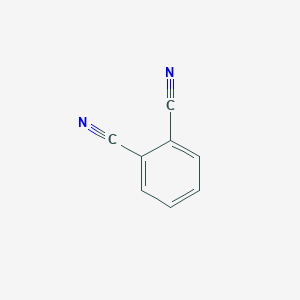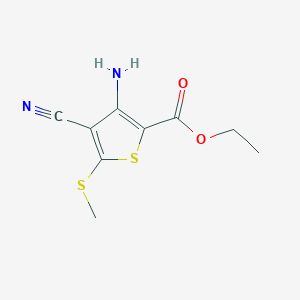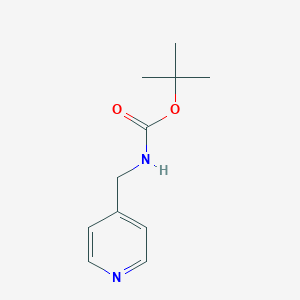
4-(Boc-aminomethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Boc-aminomethyl)pyridine and its derivatives often involves complex reactions that leverage the compound's unique chemical reactivity. Studies have explored various synthetic routes, including modifications of pyrrolidine diones and condensation reactions with ethoxycarbonylacetic acid, showcasing the versatility of this compound in organic synthesis (Jones et al., 1990). Additionally, its role as a co-ligand in coordination compounds has been investigated, highlighting its utility in the synthesis of complex inorganic structures (Suckert et al., 2017).
Molecular Structure Analysis
Computational studies on the molecular structure of 4-(Boc-aminomethyl)pyridine have been conducted using density functional theory (DFT), revealing insights into its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties. These studies offer a detailed understanding of the compound's molecular geometry, aiding in the design of new compounds with desired properties (Vural, 2015).
Chemical Reactions and Properties
4-(Boc-aminomethyl)pyridine participates in a variety of chemical reactions, illustrating its reactivity and functional utility. The compound has been used in acylation reactions, demonstrating its versatility in forming diverse chemical bonds (Jones et al., 1990). Furthermore, its applications in the synthesis of coordination compounds with Mn(II) and Cd(II) have been explored, revealing its potential in creating materials with unique magnetic and luminescent properties (Suckert et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Boc-aminomethyl)pyridine, including its solubility, boiling point, and melting point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on these properties were not identified in the provided research, the general chemical structure of the compound suggests it possesses characteristics typical of aromatic amines with protected amino groups, such as moderate solubility in common organic solvents and a relatively high boiling point.
Chemical Properties Analysis
The chemical properties of 4-(Boc-aminomethyl)pyridine, such as its reactivity with different reagents and stability under various conditions, have been extensively studied. Its utility in creating complex molecules through reactions like acylation and its role in the synthesis of coordination compounds underscore its chemical versatility and stability (Jones et al., 1990); (Suckert et al., 2017). Computational studies have further elucidated its electronic properties and potential as a nonlinear optical material, highlighting its significance in materials science (Vural, 2015).
Applications De Recherche Scientifique
Magnetic Properties and Coordination Polymers : It is used in forming coordination polymers with Ni(NCS)2, displaying magnetic properties due to ferromagnetic exchange between Ni(II) forming chains (Suckert, Rams, Rams, & Näther, 2017).
Photoinitiated Electron or Energy Transfer : It plays a role in the synthesis of redox-active amino acids for studying photoinitiated electron or energy transfer in peptide assemblies (McCafferty, Bishop, Wall, Hughes, Mecklenberg, Meyer, & Erickson, 1995).
Synthesis of Mn(II) and Cd(II) Thiocyanate Coordination Compounds : Its use as a co-ligand in the synthesis of these compounds showcases ligand-based luminescence and magnetic properties (Suckert, Terraschke, Reinsch, & Näther, 2017).
Ligands for Metal Ions : It can act as terdendate ligands for metal ions in scientific research applications (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Synthesis of Functionalized Pyridine-2,6-bis(imidazolines) : Useful in the synthesis of these compounds for further chemical applications (Schulz & Christoffers, 2013).
Computational Studies on Electronic Properties : Its structure and spectroscopic properties are used for computational studies on electronic properties, HOMO-LUMO energies, absorption wavelengths, and nonlinear optical properties (Vural, 2015).
Synthesis of Pyrido[2,3-D]pyrimidines and Combinatorial Pyridine Libraries : The Bohlmann-Rahtz pyridine synthesis, involving 4-(Boc-aminomethyl)pyridine, is used for these syntheses, as well as in creating heterocyclic α- and β-amino acids (Bagley, Glover, & Merritt, 2007).
Synthesis of Carboannulated and Functionalized [1,2,3]triazolo[4,5-b]pyridines : It's used to access these carboannulated and functionalized compounds (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).
Treatment of Multiple Sclerosis Symptoms : 4-amino-pyridine (4-AP), a related compound, improves symptoms in some patients with multiple sclerosis by potentiating synaptic transmission and increasing skeletal muscle twitch tension (Smith, Felts, & John, 2000).
DPP-4 Inhibitors in Medicine : As a novel DPP-4 inhibitor, it shows high potency and excellent selectivity with no toxicity in mammalian cell culture (Kaczanowska, Wiesmüller, & Schaffner, 2010).
Mécanisme D'action
Target of Action
4-(Boc-aminomethyl)pyridine, also known as N-Boc-4-aminomethylpyridine, is an intermediate in the synthesis of various compounds . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the 4-(Boc-aminomethyl)pyridine interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-(Boc-aminomethyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 4-(Boc-aminomethyl)pyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of organic compounds, contributing to the development of various pharmaceuticals and other chemical products .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFJDZVQLRYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363708 | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)pyridine | |
CAS RN |
111080-65-0 | |
| Record name | 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111080-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
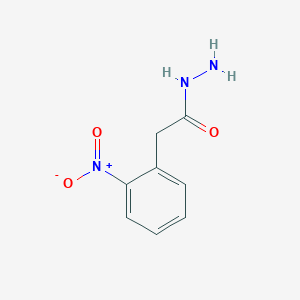
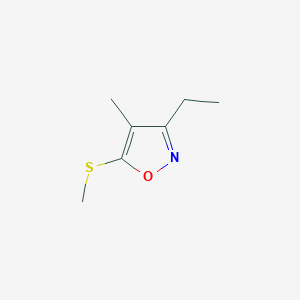




![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)


